4-Methoxy-N-(p-tolyl)aniline
Overview
Description
4-Methoxy-N-(p-tolyl)aniline is a chemical compound with the molecular formula C14H15NO . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions and yield vary depending on the specific method used . For example, one method involves the use of N,N,N,N,N,N-hexamethylphosphoric triamide and copper (I) chloride in toluene, heated for 5 hours . Another method involves the use of copper (I) iodide and N,N,N,N,-tetramethylethylenediamine in toluene, heated for 3 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI key for this compound is KIDXWDVZFZMXGM-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions and reactants used . For example, it can react with N,N,N,N,N,N-hexamethylphosphoric triamide and copper (I) chloride in toluene under heating conditions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.28 . The compound has a high GI absorption and is BBB permeant . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 .Scientific Research Applications
Vibrational Analysis and Antimicrobial Activity
- A study by (Subi et al., 2022) focused on the structural and vibrational properties of 4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound. The research involved vibrational analysis using FT-IR and FT-Raman spectra and explored the antimicrobial activity of the compound against various organisms, including Aspergillus niger and Staphylococcus aureus.
Molecular Structure and Spectroscopic Investigations
- The molecular structure and spectroscopic properties of 4-Methoxy-N-(3-phenylallylidene) aniline were characterized using FTIR and NMR techniques in a study by (Efil & Bekdemir, 2014). This research provided insights into the geometrical structure, vibrational frequencies, and nuclear magnetic resonance shifts.
Applications in Nanocomposite Materials
- (Basnayaka et al., 2013) discussed the use of methoxy aniline derivatives in graphene-based nanocomposite materials for supercapacitor applications. The study explored the electrochemical properties of these nanocomposites and their potential in energy storage technologies.
Oxidative Reactions and Aniline Derivatives
- Research by (Gebhardt et al., 2008) examined the oxidative reactions of various substituted anilines, including methoxyanilines, to produce azoxyarenes and other by-products. This study contributes to understanding the chemical pathways and reactions involving aniline derivatives.
Nonlinear Optical Properties and Hyperbranched Polymers
- A study by (Zhang et al., 1997) on a hyperbranched polymer containing methoxy-carbonylvinyl aniline as a nonlinear optical chromophore showcased the material's potential for applications in nonlinear optics. The polymer's solubility in polar organic solvents and its thermal behavior were also characterized.
Electrochromic Materials and Donor-Acceptor Systems
- Research on donor–acceptor systems employing methoxy aniline derivatives for the synthesis of novel electrochromic materials was presented by (Li et al., 2017). These materials demonstrated significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications.
Safety and Hazards
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXWDVZFZMXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465790 | |
Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39253-43-5 | |
Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-4'-methyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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